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Glycopyrrolate-d5 (bromide)

Cat. No.: B12407632
M. Wt: 403.4 g/mol
InChI Key: VPNYRYCIDCJBOM-HIBBSUKHSA-M
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Description

Overview of Glycopyrrolate (B1671915) and its Chemical Significance in Receptor Antagonism

Glycopyrrolate is a synthetic quaternary ammonium (B1175870) compound that functions as a competitive and reversible antagonist of muscarinic acetylcholine (B1216132) receptors. patsnap.comfda.govwikipedia.org It has a similar affinity for all five subtypes of muscarinic receptors (M1 to M5). fda.gov By blocking the action of the neurotransmitter acetylcholine, glycopyrrolate inhibits the activity of the parasympathetic nervous system. patsnap.com

This antagonistic action has several therapeutic applications. In the respiratory system, it leads to bronchodilation by inhibiting the M3 receptors on the smooth muscle of the airways. patsnap.comfda.gov In the gastrointestinal tract, it reduces the volume and free acidity of gastric secretions by blocking M1 and M3 receptors. patsnap.comdrugbank.com It is also used to reduce excessive salivation by inhibiting the M3 receptors that stimulate the salivary glands. patsnap.com

Chemically, glycopyrrolate's quaternary ammonium structure limits its ability to cross lipid membranes, such as the blood-brain barrier. drugs.commedsafe.govt.nz This results in fewer central nervous system (CNS) side effects compared to tertiary amine anticholinergics like atropine (B194438) and scopolamine, which can readily cross this barrier. drugs.com

Table 1: Physicochemical Properties of Glycopyrrolate

PropertyValueSource
Chemical Name3-[(SR)-(cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethylpyrrolidinium, [RS-] bromide drugs.com
Molecular FormulaC19H28BrNO3 drugs.commedsafe.govt.nz
Molecular Weight398.34 g/mol drugs.com
AppearanceWhite, odorless crystalline powder drugs.com
SolubilitySoluble in water and alcohol; practically insoluble in chloroform (B151607) and ether drugs.com

Rationale and Principles of Deuterium (B1214612) Incorporation into Glycopyrrolate (Glycopyrrolate-d5 (bromide))

The incorporation of deuterium into a drug molecule, a process known as deuteration, is a strategic approach in medicinal chemistry to enhance a drug's metabolic properties. researchgate.netmusechem.com The fundamental principle behind this strategy is the kinetic isotope effect (KIE). portico.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the bond between carbon and hydrogen (C-H). musechem.comdovepress.com This difference in bond strength means that more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond. portico.org

When a C-H bond is cleaved in the rate-determining step of a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. acs.org This can lead to several potential benefits:

Improved Pharmacokinetic Profile: A slower metabolism can result in a longer drug half-life, leading to more stable plasma concentrations and potentially less frequent dosing. nih.govwikipedia.org

Reduced Formation of Toxic Metabolites: By slowing down metabolism, the formation of potentially toxic or undesirable metabolites can be reduced. researchgate.net

In the case of Glycopyrrolate-d5 (bromide), five hydrogen atoms on the phenyl group of the glycopyrrolate molecule are replaced with deuterium. synzeal.comalentris.org This specific placement is intended to slow down the oxidative metabolism of the drug, which is often catalyzed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

Table 2: Key Properties of Deuterium Relevant to Drug Development

PropertyHydrogen (Protium)DeuteriumSource
Symbol¹H²H or D musechem.com
Atomic Mass (amu)~1~2 humanjournals.com
Natural Abundance99.98%0.015% portico.org
C-Isotope Bond StrengthWeakerStronger dovepress.com

Academic Research Objectives and Scope for Glycopyrrolate-d5 (bromide) Investigations

The primary objective of investigating Glycopyrrolate-d5 (bromide) is to determine if its deuteration provides a superior therapeutic profile compared to the non-deuterated parent compound, glycopyrrolate. Research in this area typically focuses on several key aspects:

Pharmacokinetic Studies: A central goal is to compare the pharmacokinetic profiles of Glycopyrrolate-d5 (bromide) and glycopyrrolate. This involves measuring and comparing parameters such as absorption, distribution, metabolism, and excretion (ADME), half-life, and plasma concentrations in preclinical and clinical studies. researchgate.net Deuterated analogs are often used as internal standards in pharmacokinetic studies to ensure accurate quantification. researchgate.netresearchgate.netrmtcnet.com

Metabolic Profiling: Researchers aim to identify and quantify the metabolites of both Glycopyrrolate-d5 (bromide) and glycopyrrolate to understand how deuteration affects the metabolic pathways. This helps in determining if the deuterated compound leads to a more favorable metabolite profile, potentially with fewer active or toxic metabolites. scitechnol.com

Pharmacodynamic Evaluation: Investigations are conducted to confirm that Glycopyrrolate-d5 (bromide) retains the desired pharmacological activity of the parent compound. researchgate.net This involves assessing its binding affinity to muscarinic receptors and its functional effects, such as bronchodilation or reduction of secretions. medchemexpress.com

Clinical Feasibility and Efficacy: Ultimately, the research aims to translate preclinical findings into clinical benefits. Studies are designed to assess the efficacy and safety of Glycopyrrolate-d5 (bromide) in relevant patient populations, such as those with clozapine-induced hypersalivation or other conditions where glycopyrrolate is used. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28BrNO3 B12407632 Glycopyrrolate-d5 (bromide)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28BrNO3

Molecular Weight

403.4 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate;bromide

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/i3D,4D,5D,8D,9D;

InChI Key

VPNYRYCIDCJBOM-HIBBSUKHSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCC2)(C(=O)OC3CC[N+](C3)(C)C)O)[2H])[2H].[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Origin of Product

United States

Synthetic Methodologies for Deuterated Glycopyrrolate D5 Bromide

Strategic Considerations for Selective Deuterium (B1214612) Incorporation

The introduction of deuterium into the glycopyrrolate (B1671915) molecule requires careful strategic planning to ensure high isotopic enrichment at the desired positions. The placement of the five deuterium atoms is typically on the cyclopentyl ring of the cyclopentylmandelic acid moiety.

Retrosynthetic Approaches for Deuterium-Enriched Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For Glycopyrrolate-d5 (bromide), the primary disconnection occurs at the ester bond and the quaternary ammonium (B1175870) salt.

A key deuterated precursor identified for the synthesis of Glycopyrrolate-d5 (bromide) is Bromocyclopentane-d9 . This isotopically labeled starting material, where all nine hydrogen atoms on the cyclopentane (B165970) ring are replaced with deuterium, provides a direct and efficient route to introduce the desired deuterium atoms into the final molecule. The synthesis of Glycopyrrolate-d5 would then proceed by reacting a deuterated cyclopentyl magnesium bromide (Grignard reagent), prepared from Bromocyclopentane-d9, with a suitable phenylglyoxylate (B1224774) derivative.

Another critical, non-deuterated precursor is 1-methyl-pyrrolidin-3-ol, which forms the other portion of the glycopyrrolate molecule. researchgate.net The general synthesis of glycopyrrolate involves the esterification of cyclopentylmandelic acid with 1-methyl-pyrrolidin-3-ol, followed by quaternization with methyl bromide. google.com Therefore, a retrosynthetic strategy for Glycopyrrolate-d5 (bromide) would logically involve the synthesis of deuterated cyclopentylmandelic acid as a key intermediate.

A plausible retrosynthetic pathway is outlined below:

Target MoleculeKey DisconnectionsPrecursors
Glycopyrrolate-d5 (bromide)Quaternary ammonium salt, Ester bondN-Methyl-3-pyrrolidinyl cyclopentylmandelate-d5, Methyl bromide
N-Methyl-3-pyrrolidinyl cyclopentylmandelate-d5Ester bondCyclopentylmandelic acid-d5, 1-Methyl-pyrrolidin-3-ol
Cyclopentylmandelic acid-d5C-C bond formationPhenylglyoxylic acid, Cyclopentyl-d9-magnesium bromide
Cyclopentyl-d9-magnesium bromideGrignard formationBromocyclopentane-d9

Hydrogen-Deuterium Exchange (HDX) Reactions for Glycopyrrolate

Hydrogen-Deuterium Exchange (HDX) offers a method for introducing deuterium into a molecule in the later stages of a synthesis. This technique involves exposing the target molecule or a precursor to a deuterium source, such as deuterium oxide (D₂O), often in the presence of a catalyst. While specific protocols for the direct HDX on glycopyrrolate are not extensively detailed in the reviewed literature, the principles of HDX can be applied. For instance, α-protons of ketones can undergo exchange with deuterium oxide under microwave-assisted conditions, a technique that could potentially be adapted for precursors containing carbonyl groups. researchgate.net

However, achieving selective deuteration on the cyclopentyl ring of glycopyrrolate via HDX would be challenging due to the presence of other exchangeable protons in the molecule. Therefore, performing HDX on an earlier precursor, such as cyclopentanone, followed by its conversion to the deuterated cyclopentylmandelic acid, would be a more controlled approach.

De Novo Synthesis Utilizing Deuterated Reagents and Solvents

A more direct and common approach for preparing specifically labeled compounds like Glycopyrrolate-d5 (bromide) is through de novo synthesis, which builds the molecule from smaller, deuterated building blocks. The use of deuterated reagents and solvents is central to this strategy. beilstein-journals.org

As indicated by the retrosynthetic analysis, the synthesis would heavily rely on Bromocyclopentane-d9 as the key deuterated reagent. The synthesis of this precursor itself can be achieved through methods like reacting bromocyclopentane (B41573) with excess D₂O under controlled conditions to facilitate H/D exchange.

The general synthetic scheme for Glycopyrrolate-d5 (bromide) using a deuterated precursor would be as follows:

Formation of the Grignard Reagent: Bromocyclopentane-d9 is reacted with magnesium metal in an anhydrous ether solvent to form cyclopentyl-d9-magnesium bromide.

Synthesis of Deuterated Cyclopentylmandelic Acid: The prepared Grignard reagent is then added to a solution of ethyl phenylglyoxylate. Subsequent acidic workup and hydrolysis of the resulting ester would yield cyclopentylmandelic acid-d9. A continuous-flow process has been reported for the synthesis of the non-deuterated cyclopentylmandelic acid, which could potentially be adapted for the deuterated version. d-nb.info

Esterification: The deuterated cyclopentylmandelic acid-d9 is then esterified with 1-methyl-pyrrolidin-3-ol. This step can be carried out using various coupling agents or by transesterification. google.com

Quaternization: The final step involves the N-methylation of the tertiary amine of the pyrrolidine (B122466) ring using methyl bromide to form the desired Glycopyrrolate-d5 (bromide) as a quaternary ammonium salt. google.com

StepReactantsProduct
1Bromocyclopentane-d9, MagnesiumCyclopentyl-d9-magnesium bromide
2Cyclopentyl-d9-magnesium bromide, Ethyl phenylglyoxylateEthyl 2-cyclopentyl-d9-2-hydroxy-2-phenylacetate
3Ethyl 2-cyclopentyl-d9-2-hydroxy-2-phenylacetate, 1-Methyl-pyrrolidin-3-olN-Methyl-3-pyrrolidinyl cyclopentylmandelate-d9
4N-Methyl-3-pyrrolidinyl cyclopentylmandelate-d9, Methyl bromideGlycopyrrolate-d5 (bromide)

Note: The table outlines a general synthetic route. The "d5" designation in the final product assumes deuteration on the cyclopentyl ring, though starting with Bromocyclopentane-d9 would lead to a d9-labeled cyclopentyl group.

Stereoselective Deuteration Techniques in Complex Molecule Synthesis

Glycopyrrolate possesses two stereocenters, leading to the existence of diastereomers. The pharmaceutically used form is the (RS/SR)-diastereomer pair. While the primary goal of synthesizing Glycopyrrolate-d5 is isotopic labeling, stereocontrol remains an important consideration, although the deuteration itself does not typically alter the stereochemical outcome of the main reaction sequence.

Stereoselective deuteration techniques are generally more critical when the deuterium atom is introduced at a stereocenter. In the case of Glycopyrrolate-d5, the deuterium atoms are on the achiral cyclopentyl ring. However, if deuteration were desired at the α-carbon to the carboxyl group, stereoselective methods would be necessary. Such methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the deuteration step.

Optimization of Reaction Conditions for Maximal Deuterium Enrichment

Achieving high levels of deuterium incorporation is crucial for the utility of the labeled compound. Optimization of reaction conditions is key to maximizing deuterium enrichment and minimizing isotopic dilution.

When using H/D exchange methods, factors such as the choice of catalyst, temperature, reaction time, and the excess of the deuterium source (e.g., D₂O) are critical variables to control. For instance, in the microwave-assisted synthesis of α-deuterated ketones, optimization of time and temperature was shown to be essential for achieving high levels of labeling. researchgate.net

In a de novo synthesis, the isotopic purity of the starting deuterated reagent, such as Bromocyclopentane-d9, directly impacts the final product's enrichment. It is essential to use starting materials with the highest possible isotopic purity (typically ≥98 atom % D). Furthermore, reaction conditions throughout the synthesis must be carefully controlled to prevent any back-exchange of deuterium with protic solvents or reagents. This includes using deuterated solvents where necessary and ensuring anhydrous conditions in steps involving reactive organometallic intermediates.

The isotopic enrichment factor, which is a measure of the percentage of deuterium incorporation, can be determined using analytical methods like mass spectrometry or NMR spectroscopy. google.com

Scale-Up Synthesis Challenges and Solutions for Glycopyrrolate-d5 (bromide)

Transitioning the synthesis of Glycopyrrolate-d5 (bromide) from a laboratory scale to a larger, industrial scale presents several challenges.

Another challenge lies in the handling of hazardous reagents often used in the synthesis of glycopyrrolate, such as metallic sodium for transesterification or the use of Grignard reagents, which requires strict anhydrous conditions and careful control of reaction temperature on a large scale. google.com The use of continuous-flow technologies can offer a safer and more efficient alternative to traditional batch processes for handling such hazardous reactions. d-nb.info

Purification of the final product to separate the desired diastereomers and remove any non-deuterated or partially deuterated impurities is another critical step that can be more challenging on a larger scale. Repeated recrystallizations are often necessary to obtain the desired high-melting RS/SR-diastereomers in high purity. google.com

Finally, ensuring that no isotopic scrambling or loss of deuterium occurs during the scale-up process is paramount. This requires rigorous process control and analytical monitoring at each step of the synthesis.

ChallengePotential Solution
Cost and availability of deuterated precursorsDevelopment of more efficient and cost-effective methods for the synthesis of key deuterated intermediates.
Handling of hazardous reagentsImplementation of continuous-flow chemistry to improve safety and control over reaction parameters.
Purification of diastereomers and isotopic impuritiesOptimization of crystallization conditions and use of advanced chromatographic techniques.
Prevention of isotopic dilutionStrict control of reaction conditions, use of deuterated solvents where appropriate, and rigorous analytical monitoring.

Chemical Purity and Isotopic Purity Enhancement Post-Synthesis

Following the synthesis of Glycopyrrolate-d5 (bromide), rigorous purification and analytical procedures are essential to ensure high chemical and isotopic purity. These steps are critical for its application as an internal standard in pharmacokinetic studies and other quantitative analyses, where accuracy is paramount. The primary goals of post-synthetic enhancement are the removal of chemical impurities, such as starting materials, byproducts, and diastereomers, as well as the enrichment of the desired deuterated isotopologue.

Purification Methodologies

The purification of Glycopyrrolate-d5 (bromide) typically involves a combination of techniques analogous to those used for its non-deuterated counterpart, with special consideration for preserving the isotopic label.

Crystallization: Recrystallization is a fundamental technique for purifying solid compounds like Glycopyrrolate-d5 (bromide). This process is effective in separating the desired product from impurities that have different solubility profiles in a given solvent or solvent system. For glycopyrrolate, which is synthesized as a mixture of diastereomers (racemic erythro and threo pairs), controlled crystallization can be employed to selectively isolate the desired diastereomer. Solvents such as acetone (B3395972) and methyl ethyl ketone have been reported for the crystallization of non-deuterated glycopyrronium (B1196793) bromide, effectively separating the diastereomers and achieving high chemical purity. It is a reasonable inference that similar solvent systems are utilized for the purification of the deuterated analogue. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which leads to the formation of crystals of the purified compound, leaving impurities in the mother liquor.

Chromatography: Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. High-performance liquid chromatography (HPLC) is a principal method for both the purification and analysis of glycopyrrolate compounds. For purification on a preparative scale, a crude mixture of Glycopyrrolate-d5 (bromide) can be passed through a column packed with a stationary phase. By using an appropriate mobile phase, the components of the mixture are separated based on their differential affinities for the stationary and mobile phases.

For analytical purposes, HPLC is used to determine the chemical purity of the final product by separating it from any residual impurities. Ion-pair reversed-phase HPLC methods have been developed for the analysis of non-deuterated glycopyrrolate, which are also applicable to its deuterated form. These methods often use a C18 column and a mobile phase containing an ion-pairing agent to achieve optimal separation.

Analytical Characterization and Purity Assessment

The final assessment of Glycopyrrolate-d5 (bromide) quality relies on a suite of analytical methods to confirm its identity, and to quantify its chemical and isotopic purity.

Chemical Purity Analysis: The chemical purity of Glycopyrrolate-d5 (bromide) is typically determined by HPLC coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector. These methods can separate and quantify the main compound relative to any impurities. For a high-purity reference standard, the chemical purity is often expected to be greater than 98%.

Isotopic Purity and Enrichment: The determination of isotopic purity is a critical step for deuterated standards. It ensures that the compound has the correct number of deuterium atoms and that their incorporation is at the intended positions. The primary techniques for this analysis are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a key technique for determining the isotopic distribution of a deuterated compound. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. For Glycopyrrolate-d5, the analysis would confirm the presence and abundance of the molecule containing five deuterium atoms relative to molecules with fewer or no deuterium atoms (d0 to d4). The isotopic purity is calculated from the integrated signals of these isotopic ions. rsc.org

The combination of these analytical techniques ensures that the final Glycopyrrolate-d5 (bromide) product meets the stringent requirements for its use as a reliable internal standard. While specific batch data is detailed in the Certificate of Analysis (CoA) provided by suppliers, the following table represents typical purity specifications for deuterated standards like Glycopyrrolate-d5 (bromide). synzeal.commedchemexpress.com

Table 1: Representative Purity Specifications for Glycopyrrolate-d5 (bromide)

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%HPLC
Isotopic Purity (d5) ≥99 atom % DMass Spectrometry
Isotopic Enrichment Primarily d5, with minimal presence of d0-d4 isotopologuesMass Spectrometry

Advanced Analytical Characterization of Glycopyrrolate D5 Bromide

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Purity Assessment

High-resolution mass spectrometry (HRMS) is a critical tool for the detailed analysis of deuterated compounds like Glycopyrrolate-d5 (bromide). It allows for the precise determination of mass-to-charge ratios, which is essential for confirming the incorporation of deuterium (B1214612) atoms and assessing the isotopic purity of the material. researchgate.netnih.gov This technique can distinguish between molecules with the same nominal mass but different elemental compositions, a crucial capability when dealing with isotopologues. nih.gov

The isotopic purity of a deuterated compound is a key parameter, and HRMS provides a rapid and sensitive method to determine it. researchgate.net By analyzing the relative abundance of the H/D isotopolog ions, the percentage of the desired deuterated species can be accurately calculated. researchgate.net This is vital for applications where Glycopyrrolate-d5 (bromide) is used as an internal standard in quantitative studies, as the accuracy of the quantification relies on the well-defined isotopic composition of the standard. rmtcnet.comrmtcnet.comresearchgate.net

The presence of the bromide counterion must also be considered in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance. This results in a characteristic isotopic pattern for bromine-containing ions, with two peaks of almost equal intensity separated by two mass units. researchgate.net This pattern serves as an additional confirmation of the compound's identity.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like Glycopyrrolate (B1671915), which is a quaternary ammonium (B1175870) salt. nih.gov In positive ion mode, ESI typically produces a protonated molecule [M+H]⁺ or, in the case of a quaternary amine like glycopyrrolate, the intact cation [M]⁺. nih.govuab.edu For Glycopyrrolate-d5, the primary ion observed would be the deuterated cation.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the deuterated species. nih.gov In a typical MS/MS experiment, the precursor ion of interest (the [M]⁺ of Glycopyrrolate-d5) is selected and subjected to collision-induced dissociation (CID). uab.edu The resulting product ions provide structural information.

For glycopyrrolate, a common fragmentation pathway involves the cleavage of the ester bond. researchgate.netresearchgate.netnih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of glycopyrrolate, the transition of the precursor ion to a specific product ion is monitored. For instance, methods have been described that monitor the transition of m/z 318.3 → 116.1 for unlabeled glycopyrrolate. researchgate.netresearchgate.netnih.gov The product ion at m/z 116.1 corresponds to 1,1-dimethyl-3-hydroxy-pyrrolidinium. nih.gov

For Glycopyrrolate-d5, where the deuterium atoms are located on the phenyl ring, the precursor ion would have a higher mass-to-charge ratio. synzeal.com The fragmentation would be expected to follow a similar pathway, with the charge retained on the pyrrolidinium (B1226570) portion of the molecule. Therefore, a transition from the deuterated precursor to the same product ion (m/z 116.1) would be anticipated, as the deuterium atoms are on the neutral fragment that is lost. This selective fragmentation is the basis for the high specificity of quantitative LC-MS/MS assays. researchgate.netresearchgate.netnih.gov

A proposed fragmentation pathway for Glycopyrrolate-d5 is illustrated in the table below.

Precursor Ionm/z (theoretical)FragmentationProduct Ionm/z (theoretical)
[Glycopyrrolate-d5]⁺323.2Cleavage of ester bond[1,1-dimethyl-3-hydroxy-pyrrolidinium]⁺116.1

This table is based on the expected fragmentation pattern and may vary based on experimental conditions.

Quantitative mass spectrometry is essential for determining the deuterium content of Glycopyrrolate-d5 (bromide). medchemexpress.com This is typically achieved by analyzing the full scan mass spectrum and measuring the relative intensities of the peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms). researchgate.netdata.gov

The deuterium content is a critical parameter for isotopically labeled internal standards. rmtcnet.comrmtcnet.comresearchgate.net A high level of deuteration is desirable to minimize isotopic overlap with the unlabeled analyte, which could otherwise interfere with accurate quantification, especially at low concentrations. researchgate.net

The analysis involves measuring the ion currents for the unlabeled glycopyrrolate (d0) and the various deuterated species (d1, d2, d3, d4, d5). The percentage of deuterium incorporation can then be calculated.

An example of how deuterium content data might be presented is shown in the table below.

IsotopologueRelative Abundance (%)
d0 (unlabeled)< 0.1
d10.2
d20.5
d31.5
d47.8
d590.0

This is a hypothetical data table for illustrative purposes.

This detailed analysis of isotopic distribution confirms the successful synthesis of the deuterated compound and provides the necessary information for its use as a reliable internal standard in quantitative assays. researchgate.netmedchemexpress.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules, including isotopically labeled compounds like Glycopyrrolate-d5 (bromide). researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For deuterated compounds, NMR is particularly useful for confirming the specific positions of the deuterium atoms.

¹H NMR (Proton NMR) spectroscopy is used to identify the presence and chemical environment of hydrogen atoms in a molecule. In the case of Glycopyrrolate-d5 (bromide), the ¹H NMR spectrum is expected to show a significant reduction in the intensity of the signals corresponding to the aromatic protons of the phenyl ring, as these have been replaced by deuterium. illinois.edu

The presence of small residual signals in the aromatic region can indicate incomplete deuteration. The integration of these residual proton signals relative to the signals of the non-deuterated parts of the molecule (e.g., the protons on the pyrrolidinium ring and the cyclopentyl group) allows for an estimation of the degree of deuteration.

The chemical shifts of the remaining protons in the molecule are generally not significantly altered by the deuterium substitution on the phenyl ring, although minor upfield shifts, known as isotope effects, can sometimes be observed. nih.gov The multiplicity of signals for protons on carbons adjacent to the deuterated positions may be affected due to the coupling with deuterium, which has a spin of 1. magritek.com

A comparison of the expected ¹H NMR signals for Glycopyrrolate and Glycopyrrolate-d5 is provided in the table below.

Proton EnvironmentGlycopyrrolate (Expected Signals)Glycopyrrolate-d5 (Expected Signals)
Aromatic (Phenyl) ProtonsMultipletSignificantly reduced or absent
Cyclopentyl ProtonsMultipletMultiplet
Pyrrolidinium ProtonsMultipletMultiplet
N-Methyl ProtonsSinglet(s)Singlet(s)

This table provides a general expectation of the ¹H NMR spectra.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In the ¹³C NMR spectrum of Glycopyrrolate-d5 (bromide), the signals for the deuterated carbons in the phenyl ring will be significantly affected. The coupling between carbon-13 and deuterium (¹³C-²H) causes these signals to appear as multiplets (typically triplets for C-D bonds) and their intensity is often reduced. ucl.ac.uk

Furthermore, the chemical shifts of the deuterated carbons are typically shifted upfield (to a lower ppm value) compared to their protonated counterparts. This is known as a one-bond isotope effect. nih.gov Smaller upfield shifts can also be observed for carbons that are two or more bonds away from the site of deuteration (two-bond and long-range isotope effects). nih.govorganicchemistrydata.org

The analysis of these isotope effects in the ¹³C NMR spectrum provides further confirmation of the location of the deuterium atoms. The signals for the non-deuterated carbons in the molecule, such as those in the cyclopentyl and pyrrolidinium rings, are expected to be largely unchanged, although minor long-range isotope effects may be observable.

²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei, providing unambiguous confirmation of their presence and location within the molecule. illinois.eduwikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a ²H NMR spectrum of an unenriched sample will show virtually no signal. wikipedia.org Therefore, the observation of strong signals in the ²H NMR spectrum of Glycopyrrolate-d5 (bromide) is direct evidence of successful deuteration. magritek.comnih.gov

The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.comwikipedia.org Thus, the signals in the ²H NMR spectrum of Glycopyrrolate-d5 (bromide) are expected to appear in the aromatic region, corresponding to the chemical shifts of the phenyl protons in the unlabeled compound. This provides definitive proof that the deuterium atoms are located on the phenyl ring.

The ²H NMR spectrum is typically acquired without proton decoupling. The resulting signals may show coupling to adjacent protons if any are present. The line widths in ²H NMR are generally broader than in ¹H NMR due to the quadrupolar nature of the deuterium nucleus. magritek.comwikipedia.org

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of complex molecules like Glycopyrrolate-d5 (bromide). Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the connectivity and stereochemistry. humanjournals.comcolumbia.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates the chemical shifts of directly bonded protons and carbons (¹H-¹³C). humanjournals.comcolumbia.edu In the analysis of Glycopyrrolate-d5 (bromide), an HSQC spectrum would confirm the carbon-proton attachments throughout the molecule. A key feature would be the absence of signals corresponding to the deuterated phenyl ring, as deuterium is not detected in this experiment. The presence of correlations for the cyclopentyl, pyrrolidinium, and methyl groups would verify their structural integrity. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing additional structural confirmation. humanjournals.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). humanjournals.comcolumbia.edu This is particularly useful for establishing the connectivity between different functional groups within the molecule. For Glycopyrrolate-d5 (bromide), HMBC would be critical in confirming the ester linkage by showing correlations between the protons of the pyrrolidinium ring and the carbonyl carbon of the acetate (B1210297) group, as well as between the cyclopentyl protons and the quaternary carbon and carbonyl carbon. Furthermore, correlations from the remaining protons on the molecule to the deuterated phenyl carbons would definitively place the deuterium labels on the phenyl ring. The absence of strong one-bond correlations helps to simplify the spectrum and focus on the connectivity between different parts of the molecule. humanjournals.com

NMR Technique Information Provided for Glycopyrrolate-d5 (bromide) Expected Observations
HSQC Direct ¹H-¹³C correlationsCorrelations for all non-deuterated C-H bonds (cyclopentyl, pyrrolidinium, methyls). Absence of signals from the phenyl-d5 ring.
HMBC Long-range ¹H-¹³C correlations (2-3 bonds)Correlations confirming the ester linkage, the connection of the cyclopentyl and phenyl-d5 rings to the quaternary carbon, and the overall molecular scaffold.

Chromatographic Techniques for Separation and Purity Profilingresearchgate.netscielo.br

Chromatographic methods are essential for separating Glycopyrrolate-d5 (bromide) from its non-deuterated counterpart and other potential impurities, as well as for assessing its purity.

Liquid Chromatography (LC) Method Development for Deuterated and Non-Deuterated Analoguesresearchgate.netscielo.br

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and purification of glycopyrrolate and its analogs. humanjournals.comnih.govresearchgate.netanalchemres.org The development of a robust LC method is critical for resolving Glycopyrrolate-d5 from Glycopyrrolate. Due to the minimal difference in physicochemical properties between deuterated and non-deuterated compounds, achieving baseline separation can be challenging but is often possible with optimized chromatographic conditions.

Several reversed-phase HPLC methods have been developed for glycopyrrolate, typically employing C8 or C18 columns. researchgate.netresearchgate.net Mobile phases often consist of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. The use of an ion-pairing agent, such as tetra-butyl ammonium hydrogen sulfate (B86663), can be incorporated to improve peak shape and retention of the quaternary ammonium cation of glycopyrrolate. scielo.br The slight difference in hydrophobicity caused by deuterium substitution on the phenyl ring may be sufficient to allow for separation under carefully controlled gradient or isocratic conditions.

A typical LC method for the analysis of glycopyrrolate might utilize a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer. analchemres.org Detection is commonly performed using UV spectrophotometry, often at a wavelength around 222 nm. researchgate.netresearchgate.net For quantitative analysis, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice, where the deuterated analog, such as Glycopyrrolate-d5, serves as an excellent internal standard due to its similar ionization efficiency and retention time to the non-deuterated analyte, but with a distinct mass-to-charge ratio. nih.gov

LC Parameter Typical Conditions for Glycopyrrolate Analysis Relevance for Glycopyrrolate-d5
Stationary Phase C8 or C18 reversed-phase column researchgate.netresearchgate.netProvides good retention and potential for separating based on minor hydrophobicity differences.
Mobile Phase Methanol/Acetonitrile and buffered aqueous solution (e.g., phosphate buffer) analchemres.orgGradient elution may be necessary to resolve the deuterated and non-deuterated species.
Ion-Pairing Agent Tetra-butyl ammonium hydrogen sulfate scielo.brCan improve peak shape and retention.
Detection UV at ~222 nm researchgate.netresearchgate.net, MS/MSUV for general purity; MS/MS for sensitive quantification and confirmation of isotopic labeling.

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is generally not suitable for the direct analysis of non-volatile quaternary ammonium salts like glycopyrrolate. nih.gov Therefore, derivatization is a necessary step to increase the volatility of the analyte. jfda-online.com A common approach for compounds containing hydroxyl and carboxylic acid functionalities is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.netnih.gov

For the GC-MS analysis of glycopyrrolate, a hydrolysis step to break the ester bond, followed by derivatization of the resulting cyclopentylmandelic acid and the pyrrolidinol moiety, can be employed. nih.gov For Glycopyrrolate-d5 (bromide), the resulting cyclopentyl(phenyl-d5)mandelic acid would be derivatized. The silylated derivative would then be amenable to GC-MS analysis.

The primary considerations for GC analysis of Glycopyrrolate-d5 derivatives include:

Complete Derivatization: Ensuring the derivatization reaction goes to completion is crucial for accurate and reproducible results. The use of a catalyst with the silylating agent (e.g., BSTFA with TMCS) can facilitate the reaction for sterically hindered hydroxyl groups.

Thermal Stability: The derivatized compound must be thermally stable under the high temperatures of the GC inlet and column.

Mass Spectral Fragmentation: The mass spectrum of the derivatized Glycopyrrolate-d5 would be expected to show a molecular ion peak corresponding to the silylated derivative and characteristic fragment ions. The five deuterium atoms on the phenyl ring would result in a 5-mass unit shift in the molecular ion and any fragments containing the phenyl group compared to the non-deuterated analog.

Derivatization Reagent Target Functional Groups in Hydrolyzed Glycopyrrolate Expected GC-MS Observation for d5 Analog
BSTFA + TMCS (Silylation)Hydroxyl and Carboxylic AcidVolatile TMS-derivatives with a +5 m/z shift in the phenyl-containing fragments compared to the non-deuterated compound.

Vibrational Spectroscopy (IR, Raman) for Conformational Studies and Isotopic Perturbations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure, functional groups, and conformational properties of a molecule. researchgate.netnih.govniscpr.res.in When analyzing an isotopically labeled compound like Glycopyrrolate-d5 (bromide), these techniques are particularly useful for confirming the location of the isotopic label and studying the resulting perturbations in vibrational modes. researchgate.netacs.org

The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond, approximately by a factor of the square root of 2 for a simple C-H/C-D stretching mode. researchgate.net This isotopic shift is most pronounced for vibrations directly involving the substituted atom but can also have smaller effects on other parts of the molecule.

For Glycopyrrolate-d5 (bromide), the most significant changes in the IR and Raman spectra, compared to the non-deuterated compound, are expected in the regions associated with the phenyl ring vibrations.

Vibrational Mode Approximate Wavenumber (cm⁻¹) - Non-Deuterated Expected Wavenumber (cm⁻¹) - Phenyl-d5 Spectroscopic Technique
Aromatic C-H Stretch3100-3000C-D Stretch: ~2250IR, Raman
Aromatic C-C Ring Stretch1600-1450Minor shifts expectedIR, Raman
C-H In-plane Bend1300-1000Significant shifts expectedIR, Raman
C-H Out-of-plane Bend900-675Significant shifts expectedIR, Raman

The analysis of the IR and Raman spectra of Glycopyrrolate-d5 (bromide) would involve a comparative study with the spectrum of the non-deuterated glycopyrrolate. The disappearance or significant reduction in intensity of the aromatic C-H stretching bands around 3000-3100 cm⁻¹ and the appearance of new bands in the C-D stretching region (around 2250 cm⁻¹) would be clear evidence of successful deuteration of the phenyl ring. researchgate.net Furthermore, shifts in the fingerprint region corresponding to phenyl ring bending and deformation modes would provide conformational insights and further confirm the isotopic substitution.

Mechanistic Investigations and Kinetic Isotope Effects Kie of Glycopyrrolate D5 Bromide

Theoretical Principles of Kinetic Isotope Effects in Chemical Reactions

The kinetic isotope effect (KIE) is a fundamental phenomenon in physical organic chemistry that describes the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes. wikipedia.orglibretexts.org This effect is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH), expressed as KIE = kL/kH. wikipedia.org The study of KIEs provides critical insights into reaction mechanisms, particularly for identifying rate-determining steps and characterizing the geometry of transition states. libretexts.orgnih.gov

The theoretical basis for the KIE is rooted in quantum mechanics and transition state theory. wikipedia.orgaip.org The primary cause of the effect is the difference in zero-point energy (ZPE) between bonds involving different isotopes. wikipedia.org A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. wikipedia.orglibretexts.org Because of this lower ground-state energy, more energy is required to cleave the C-D bond, leading to a higher activation energy for the reaction and, consequently, a slower reaction rate. wikipedia.orgresearchgate.net

Kinetic isotope effects are categorized into two main types:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov Primary deuterium (B1214612) KIEs (kH/kD) are typically significant, with values often ranging from 2 to 8. libretexts.org

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position not directly involved in bond-breaking or bond-forming in the rate-limiting step. wikipedia.orglibretexts.org SKIEs are generally much smaller than PKIEs but are still valuable for elucidating mechanistic details, such as changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov For example, secondary deuterium isotope effects can be as large as 1.4 per deuterium atom. wikipedia.org

The magnitude of the KIE can be influenced by several factors, including temperature, the nature of the transition state, and quantum tunneling, where a particle can pass through an activation barrier instead of going over it, a phenomenon that is more significant for lighter isotopes like hydrogen. aip.orgresearchgate.net

Deuterium-Induced Alterations in Molecular Vibrations and Conformational Dynamics

The substitution of hydrogen with deuterium, its heavier stable isotope, introduces subtle but significant changes to the physical properties of a molecule, primarily through its effects on molecular vibrations. nih.gov As dictated by the principles of quantum mechanics, the vibrational frequency of a chemical bond is dependent on the masses of the connected atoms. A C-D bond is stronger and vibrates at a lower frequency than a C-H bond, resulting in a lower zero-point energy. wikipedia.orglibretexts.org This fundamental alteration in vibrational energy is the primary origin of the kinetic isotope effect. researchgate.net

Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique used to probe protein conformation and dynamics. nih.govibs.fr It measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a deuterated solvent. nih.gov The rate of this exchange is highly dependent on the protein's local and global structure, including solvent accessibility and hydrogen bonding. nih.gov While focused on proteins, the principles of HDX-MS underscore how isotopic substitution can be a sensitive probe for conformational changes, as different conformations can exhibit distinct exchange rates. dundee.ac.uk Studies on formic acid and its deuterated forms have also shown that isotopic substitution can significantly impact intramolecular vibrational energy redistribution, demonstrating how deuteration can alter the coupling between different vibrational modes within a molecule. arxiv.org

In Vitro Chemical Stability and Non-Enzymatic Degradation Pathway Studies for Glycopyrrolate-d5 (bromide)

The in vitro chemical stability of a pharmaceutical compound is a critical attribute. For Glycopyrrolate (B1671915), which is an ester, the primary non-enzymatic degradation pathway is hydrolysis, where the ester bond is cleaved by water. This process can be catalyzed by acid or base. nih.gov Stability studies conducted on non-deuterated Glycopyrrolate bromide have shown that it degrades under hydrolytic stress conditions, particularly in acidic and basic environments. nih.gov These studies identified two primary transformation products resulting from the hydrolysis of the ester linkage. nih.gov The stability of Glycopyrrolate in oral solutions has been evaluated under various storage conditions, indicating that temperature and pH are key factors influencing its degradation rate. nih.govresearchgate.netdoaj.org

In the context of Glycopyrrolate-d5 (bromide), the five deuterium atoms are located on the phenyl ring. cleanchemlab.comtlcstandards.com Since the C-D bonds on the phenyl ring are not directly broken during the hydrolysis of the distant ester group, any effect of deuteration on the degradation rate would manifest as a secondary kinetic isotope effect (SKIE). The increased strength and lower vibrational energy of the C-D bonds compared to C-H bonds can subtly alter the electronic properties and steric environment of the molecule. These alterations could influence the reactivity of the ester carbonyl group, thereby affecting the rate of hydrolysis. A SKIE value (kH/kD) slightly greater than 1 would indicate that Glycopyrrolate-d5 is marginally more stable and degrades more slowly than its non-deuterated counterpart. Conversely, a value slightly less than 1 (an inverse isotope effect) would suggest a slight increase in the degradation rate.

The effect of isotopic substitution on reaction rates is quantitatively evaluated by comparing the rate constants for the deuterated and non-deuterated reactants. researchgate.net For a reaction where a C-H bond is cleaved in the rate-determining step, replacing hydrogen with deuterium typically leads to a significant decrease in the reaction rate constant, a phenomenon known as a primary kinetic isotope effect (PKIE). nih.gov

In the case of Glycopyrrolate-d5, the deuteration is on the phenyl ring, remote from the ester group that undergoes hydrolysis. Therefore, the impact on the hydrolysis rate constant would be a secondary kinetic isotope effect (SKIE), which is expected to be much smaller. wikipedia.org The table below presents hypothetical data for the base-catalyzed hydrolysis of Glycopyrrolate and Glycopyrrolate-d5 to illustrate this principle.

CompoundRate Constant (k) at 25°C (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)Interpretation
Glycopyrrolate (bromide)1.25 x 10⁻²1.05Small normal secondary KIE, suggesting slight stabilization by deuterium.
Glycopyrrolate-d5 (bromide)1.19 x 10⁻²

This table contains hypothetical data for illustrative purposes.

The hypothetical KIE value of 1.05 suggests that the deuterated compound reacts 5% slower than the non-deuterated version. This small, "normal" secondary KIE could arise from subtle changes in hyperconjugation or steric effects in the transition state of the hydrolysis reaction. libretexts.org The measurement of such small KIEs requires highly precise experimental techniques. wikipedia.org

A solvent isotope effect (SIE) is observed when the solvent is changed from a protic solvent like water (H₂O) to its deuterated counterpart, deuterium oxide (D₂O). libretexts.orgnih.gov This effect is a valuable tool for investigating reaction mechanisms, especially those involving proton transfer or the participation of solvent molecules in the rate-determining step. nih.govchem-station.com Since the primary non-enzymatic degradation pathway for Glycopyrrolate is hydrolysis, studying the reaction in D₂O versus H₂O can provide significant mechanistic insights.

When a reaction rate decreases in D₂O compared to H₂O (kH₂O/kD₂O > 1), it is termed a normal solvent isotope effect. This often indicates that a proton transfer from the solvent is involved in the rate-limiting step. mdpi.com Conversely, an inverse solvent isotope effect (kH₂O/kD₂O < 1) occurs when the reaction proceeds faster in the deuterated solvent. chem-station.commdpi.com Inverse effects can arise from several factors, such as a pre-equilibrium step where the reactant becomes deuterated, or changes in the strength of hydrogen bonding in the transition state. chem-station.com For example, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O. chem-station.com

Deuterium's Influence on Molecular Recognition and Binding in Ligand-Receptor Model Systems (non-biological, chemical focus)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The substitution of hydrogen with deuterium can subtly modify these interactions, thereby influencing molecular recognition and binding affinity in non-biological, chemically-focused ligand-receptor models.

The physical basis for this influence lies in the differences between C-H and C-D bonds. A C-D bond is slightly shorter and less polarizable than a C-H bond. Consequently, van der Waals interactions involving deuterated molecules can be weaker. Furthermore, while conventional hydrogen bonds (X-H···A) are the cornerstone of molecular recognition, the corresponding deuterated bonds (X-D···A) have slightly different vibrational properties and bond lengths, which can alter the strength and geometry of the interaction.

In a ligand-receptor model system, the cumulative effect of these small changes can be significant. For Glycopyrrolate-d5, the five deuterium atoms on the phenyl ring could alter its interaction with a model receptor. For example, if the phenyl ring of Glycopyrrolate fits into a hydrophobic pocket of a model receptor, the slightly smaller effective size and reduced polarizability of the deuterated ring might lead to a change in binding affinity. Molecular modeling studies have been used to evaluate such deuterium isotope effects, demonstrating that the substitution can lead to differences in the binding interaction energies between deuterated and non-deuterated analytes. oup.com These differences in interaction energy, though small, can be sufficient to alter the equilibrium constant for binding. Therefore, deuteration can serve as a sensitive probe to explore the nature and importance of C-H mediated interactions in molecular recognition events. oup.com

Computational and Theoretical Chemistry of Glycopyrrolate D5 Bromide

Quantum Chemical Calculations for Electronic Structure and Bond Energies (C-H vs. C-D)

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of molecules. The substitution of hydrogen (H) with its heavier isotope, deuterium (B1214612) (D), introduces subtle but significant changes in bond properties, primarily due to the difference in mass.

The core principle governing the difference between a Carbon-Hydrogen (C-H) bond and a Carbon-Deuterium (C-D) bond lies in the concept of zero-point vibrational energy (ZPVE). Due to its greater mass, a C-D bond has a lower vibrational frequency compared to a C-H bond. ias.ac.in Quantum mechanics dictates that even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy, the ZPVE. This energy is lower for the C-D bond. stackexchange.com Consequently, more energy is required to cleave a C-D bond than a C-H bond, making the C-D bond effectively stronger. ias.ac.inquora.com

The bond dissociation energy for a typical C-H bond is approximately 338 kJ/mol, while for a C-D bond, it is about 341.4 kJ/mol. stackexchange.com This difference, though small, is critical in explaining the kinetic isotope effect. For Glycopyrrolate-d5, where five hydrogen atoms are replaced by deuterium, the C-D bonds at the deuterated positions will exhibit this increased strength and lower zero-point energy compared to their C-H counterparts in the non-deuterated molecule. This enhanced bond stability is a key factor in the altered metabolic profile of many deuterated drugs. jscimedcentral.comnih.gov

Bond TypeTypical Bond Dissociation Energy (kJ/mol)Relative Stability
C-H~338Standard
C-D~341.4Higher

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. nih.govpremier-research.com For a molecule like Glycopyrrolate-d5, DFT calculations can predict its most stable three-dimensional shape by finding the lowest energy arrangement of its atoms.

The substitution of hydrogen with deuterium has a negligible effect on the static equilibrium geometry of the molecule; bond lengths and angles remain virtually unchanged because the electronic potential energy surface is determined by the nuclear charge, which is identical for H and D.

However, deuteration can subtly influence the conformational preferences of a molecule. Different spatial arrangements of atoms (conformers) have different energies. The stability of these conformers is influenced by their vibrational energies. Since C-D bonds have lower zero-point energies than C-H bonds, a conformer of Glycopyrrolate-d5 may have a slightly different relative stability compared to the same conformer of non-deuterated glycopyrrolate (B1671915). While these differences are typically minor, they can affect the distribution of conformer populations at equilibrium. DFT studies would be essential to map the potential energy surface and identify the preferred conformations of Glycopyrrolate-d5. dtic.mil

Molecular Dynamics (MD) Simulations of Deuterated Glycopyrrolate in Solvation Environments

The primary effect of deuteration in an MD simulation is the increased mass at the five deuterated positions. This change in mass would directly impact the dynamic properties of the molecule. Specifically, the vibrational and rotational motions involving the deuterium atoms would be slower compared to those involving hydrogen atoms in the non-deuterated compound. This can lead to subtle changes in the molecule's flexibility and how it explores different conformations over time. Furthermore, the altered dynamics could influence the strength and lifetime of hydrogen bonds (or in this case, deuterium bonds) formed between the drug and solvent molecules, potentially affecting its solubility and transport properties.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

One of the most direct and predictable consequences of isotopic substitution is its effect on the vibrational spectrum of a molecule, which can be measured by infrared (IR) spectroscopy. Computational methods, particularly DFT, can accurately predict these spectra. dtic.mil

The vibrational frequency of a bond is dependent on the masses of the connected atoms and the stiffness of the bond. pearson.com Since the C-D bond is electronically similar to the C-H bond, its stiffness is nearly identical, but the mass of deuterium is approximately twice that of hydrogen. This mass difference leads to a significant and predictable decrease in the stretching frequency of C-D bonds compared to C-H bonds. ias.ac.in

The frequency of a C-D stretch is expected to be approximately 1/√2 (or ~0.707) times that of the corresponding C-H stretch. pearson.comyoutube.com Given that typical C-H stretching vibrations appear in the 2800–3000 cm⁻¹ region of an IR spectrum, the corresponding C-D stretching vibrations in Glycopyrrolate-d5 are predicted to appear at a significantly lower frequency, generally in the 2100–2250 cm⁻¹ range. researchgate.net This clear shift provides a definitive spectroscopic signature for deuteration.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Aromatic C-H Stretch~3000-3100~2210-2300
Aliphatic C-H Stretch~2850-2960~2100-2200

In Silico Modeling of Isotope Effects on Chemical Reactivity and Stability

In silico modeling encompasses a range of computational techniques used to predict the properties and behavior of molecules, including their chemical reactivity and stability. premier-research.compatheon.com For deuterated drugs like Glycopyrrolate-d5, these models are crucial for predicting the magnitude of the kinetic isotope effect (KIE).

The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. As established by quantum chemical calculations, C-D bonds are stronger than C-H bonds. If the cleavage of a C-H bond is a rate-determining step in a reaction, such as metabolic oxidation by cytochrome P450 enzymes, then replacing that hydrogen with deuterium will slow the reaction down. nih.gov

In silico models can be used to simulate the reaction pathway and calculate the activation energies for breaking C-H versus C-D bonds in Glycopyrrolate-d5. These models would predict a higher activation energy for reactions involving C-D bond cleavage, thus forecasting a slower metabolic rate at the deuterated sites. This reduced rate of metabolism can lead to a longer drug half-life and altered pharmacokinetic profile, which is often the primary motivation for developing deuterated pharmaceuticals. jscimedcentral.comalfa-chemistry.com

Applications of Glycopyrrolate D5 Bromide in Advanced Analytical Research Methodologies

Development and Validation of Isotope-Dilution Mass Spectrometry (IDMS) Assays

Isotope-Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The methodology relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. lcms.cz Glycopyrrolate-d5 (bromide) is an ideal internal standard for the quantification of glycopyrrolate (B1671915) in various matrices using IDMS. synzeal.comsynzeal.com

The fundamental principle of using Glycopyrrolate-d5 as an internal standard is that it behaves nearly identically to the unlabeled glycopyrrolate during extraction, chromatography, and ionization. lcms.cz Any sample loss or variation during these steps affects both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, highly precise and accurate quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.govlcms.cz

In the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, deuterated standards like Glycopyrrolate-d5 are essential. nih.gov For instance, a validated method for determining glycopyrrolate in human plasma utilized a deuterated internal standard to achieve excellent linearity and precision. nih.gov The use of stable isotope-labeled internal standards is a well-established strategy to resolve issues of quantitative accuracy in complex matrices. lcms.cz Research has demonstrated that methods using these standards are robust, reproducible, and highly selective. lcms.czresearcher.life

Table 1: Performance Characteristics of an LC-MS/MS Assay for Glycopyrrolate Using a Deuterated Internal Standard

The following table is based on data from a representative study and illustrates typical validation parameters achieved with the use of an isotope-labeled internal standard.

Validation Parameter Result Significance
Concentration Range 4.00 - 2000 pg/mLDemonstrates the method's utility for trace-level quantification in biological samples. nih.gov
Linearity (r²) ≥ 0.9960Indicates a strong linear relationship between concentration and instrument response. nih.gov
Intra/Inter-run Precision (% CV) ≤ 11.1%Shows high reproducibility of the measurements within and between analytical runs. nih.gov
Accuracy (% RE) -2.5% to 12.8%Confirms the closeness of the measured values to the true values across the concentration range. nih.gov
Lower Limit of Quantification (LLOQ) 4.00 pg/mLDefines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. nih.gov

Analyzing trace amounts of pharmaceuticals like glycopyrrolate in complex biological matrices such as plasma or serum presents significant challenges, including matrix interference and low recovery. japtronline.com The use of Glycopyrrolate-d5 is central to developing robust methods to overcome these issues.

A typical method involves solid-phase extraction (SPE) to isolate glycopyrrolate and the Glycopyrrolate-d5 internal standard from plasma components. nih.gov The extracted sample is then analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. For example, in one method, the transition for glycopyrrolate was m/z 318.3 → 116.1, while the deuterated internal standard (d3-glycopyrrolate) was monitored at m/z 321.3 → 119.1. nih.gov This high specificity ensures that only the compounds of interest are measured, enhancing the reliability of the results. The successful application of such methods in clinical studies to determine bioavailability demonstrates their robustness and reliability, which is largely attributable to the use of the stable isotope-labeled internal standard. nih.gov

Tracer Studies for Chemical Reaction Mechanism Elucidation

Stable isotope-labeled compounds like Glycopyrrolate-d5 are powerful tools for elucidating chemical reaction mechanisms. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can trace the fate of molecules or fragments through complex reaction pathways. beilstein-journals.org The deuterium atoms act as a "heavy" label that can be detected by mass spectrometry or NMR spectroscopy, providing insights into bond-forming and bond-breaking steps.

While specific tracer studies involving Glycopyrrolate-d5 are not extensively documented in public literature, its structure lends itself to such applications. For example, in multicomponent reactions (MCRs), deuterated starting materials are used to understand the reaction sequence. beilstein-journals.org If Glycopyrrolate-d5 were used as a reactant or substrate, the presence and position of the d5-phenyl group in the final products and intermediates would confirm the pathway of that specific moiety. This technique is invaluable for optimizing reaction conditions, identifying byproducts, and designing novel synthetic routes. The use of deuterated aldehydes and isonitriles in Ugi and Passerini reactions has successfully demonstrated this principle, showing excellent retention of the deuterium label and providing clear mechanistic information without isotopic scrambling. beilstein-journals.org

Role in the Development of Certified Reference Materials for Pharmaceutical Analysis

Certified Reference Materials (CRMs) are "gold standard" materials used to calibrate analytical instruments and validate methods. nih.gov They are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. nih.gov

Glycopyrrolate-d5 (bromide) plays a crucial role in the production of CRMs for glycopyrrolate analysis. cleanchemlab.com Because IDMS is a primary or reference measurement procedure, it is often used to assign the certified value to a CRM. nih.govnih.gov In this context, Glycopyrrolate-d5 would be used as the internal standard in an IDMS method to precisely and accurately determine the concentration of unlabeled glycopyrrolate in a solution or matrix. This process ensures the highest possible accuracy for the CRM, which can then be used by other laboratories to ensure the accuracy of their own routine analytical methods. nih.govcleanchemlab.com

Quality Control and Assurance in Deuterated Pharmaceutical Synthesis

The synthesis of any pharmaceutical standard, including deuterated compounds, requires stringent quality control (QC) and quality assurance (QA) to ensure its identity, purity, and suitability for its intended use. cleanchemlab.comsynzeal.com For Glycopyrrolate-d5 (bromide), the QC process focuses on several key parameters:

Chemical Purity : This is assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure that the material is free from starting materials, reagents, or non-deuterated glycopyrrolate. nih.govresearchgate.net

Isotopic Enrichment : Mass spectrometry is used to determine the percentage of Glycopyrrolate-d5 molecules that have the correct number of deuterium atoms. High isotopic enrichment (typically >98%) is critical for its function as an internal standard to avoid interference with the unlabeled analyte.

Position of Labeling : Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR and ²H NMR) is used to confirm that the deuterium atoms are located at the intended positions on the phenyl ring and that no unintended isotopic scrambling has occurred during synthesis. nih.gov

This comprehensive characterization ensures that each batch of Glycopyrrolate-d5 (bromide) is a reliable reference standard suitable for demanding applications like validated bioanalytical assays and the development of CRMs. cleanchemlab.comsynzeal.com

Q & A

Q. How should researchers structure a manuscript to highlight the novel contributions of Glycopyrrolate-d5 (bromide) studies while adhering to journal guidelines?

  • Methodological Answer : Follow the IMRaD structure:
  • Introduction : Contrast deuterated vs. non-deuterated pharmacokinetics.
  • Methods : Detail isotopic labeling protocols and validation steps.
  • Results : Emphasize deuterium-specific advantages (e.g., reduced metabolic clearance).
  • Discussion : Link findings to mAChR-targeted drug development. Include a limitations section addressing isotopic exchange risks .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance when using Glycopyrrolate-d5 (bromide) in animal studies investigating chronic toxicity?

  • Methodological Answer : Obtain IACUC approval with justification for deuterium use. Adhere to ARRIVE 2.0 guidelines for reporting animal data. Include attrition criteria and humane endpoints in protocols. Share raw data via repositories like Figshare to enhance reproducibility .

Q. How can researchers mitigate bias when interpreting mass spectrometry data for Glycopyrrolate-d5 (bromide) in multi-center trials?

  • Methodological Answer : Use blinded analysts and automated peak integration software. Predefine acceptance criteria for isotopic abundance ratios. Perform inter-laboratory cross-validation with shared reference samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.